molecular formula C13H15NOS2 B2628708 N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide CAS No. 2310142-60-8

N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide

Cat. No. B2628708
CAS RN: 2310142-60-8
M. Wt: 265.39
InChI Key: ZWAAARYADMBXBF-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The structure of some pertinent biological compounds based-thiophene can be found in the literature .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, an iminyl radical initially generates by a single-electron-transfer (SET) process .


Physical And Chemical Properties Analysis

Thiophene and its derivatives have various physical and chemical properties. For instance, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide”, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Applications

Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that “N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide” could potentially be used in the development of new anti-inflammatory drugs.

Anti-Cancer Applications

Thiophene derivatives have also been reported to exhibit anti-cancer properties . This indicates that “N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide” could potentially be used in the development of new anti-cancer drugs.

Anti-Microbial Applications

Thiophene derivatives have been reported to possess antimicrobial properties . This suggests that “N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide” could potentially be used in the development of new antimicrobial drugs.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide” could potentially be used in the development of new corrosion inhibitors.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide” could potentially be used in the development of new organic semiconductors.

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine, a thiophene derivative, most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Safety and Hazards

Some thiophene derivatives may have certain safety and hazards. For example, 2-Thiopheneethylamine has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-13(2,10-5-7-16-8-10)9-14-12(15)11-4-3-6-17-11/h3-8H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAAARYADMBXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide

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